

# Benchmarking the antibacterial and antifungal activity of new tetralone compounds

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Compound of Interest

4,4-Dimethyl-3,4dihydronaphthalen-1(2h)-one

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## New Tetralone Compounds Demonstrate Potent Antibacterial and Antifungal Activity

A comparative analysis of newly synthesized tetralone derivatives reveals their significant potential as a promising class of antimicrobial agents. Recent studies highlight their efficacy against a broad spectrum of pathogens, including drug-resistant strains, paving the way for the development of novel therapeutics.

Newly developed tetralone-based compounds are exhibiting substantial antibacterial and antifungal properties in a series of preclinical investigations. Researchers have synthesized and evaluated several novel classes of tetralone derivatives, including aminoguanidine-tetralones, functionalized  $\alpha$ -tetralones, and tetralone chalcones, demonstrating their potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. These findings, supported by extensive experimental data, underscore the potential of the tetralone scaffold in addressing the growing challenge of antimicrobial resistance.

One notable class of compounds, aminoguanidine-tetralone derivatives, has shown remarkable efficacy against ESKAPE pathogens and clinically resistant Staphylococcus aureus (S. aureus) isolates.[1][2] In particular, compound 2D from this series exhibited rapid bactericidal activity against S. aureus and methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as  $0.5 \,\mu\text{g/mL}$ .[1][2][3] The proposed mechanism of action for this compound involves the depolarization and disruption of the bacterial membrane,



ultimately leading to cell death.[1][2][3] Molecular docking studies also suggest that dihydrofolate reductase (DHFR) could be a potential target.[1][3][4]

Another promising group, functionalized  $\alpha$ -tetralones, has been synthesized and tested against a panel of nine Gram-positive and six Gram-negative bacterial strains, as well as three fungal pathogens.[5][6] These compounds demonstrated good antibacterial activity, with MIC values in some cases comparable to or better than reference drugs like ampicillin.[5] For instance, certain derivatives were particularly effective against E. coli, Salmonella spp., MRSA, and B. cereus, with MICs ranging from 31.25 to 62.5  $\mu$ g/mL.[5] The antifungal activity of these compounds was also significant, with some derivatives showing efficacy against Aspergillus niger and Penicillium expansum.[5]

Furthermore, other synthesized series, such as indazoline tetralones and tetralone esters of podophyllotoxin analogues, have also displayed noteworthy antimicrobial activities.[7][8] Chalcone derivatives incorporating a tetralone moiety have demonstrated modest to good activity against bacteria such as E. coli, K. pneumoniae, and S. aureus, as well as fungi like C. albicans and C. neoformans.[9]

The collective body of research strongly indicates that the tetralone core is a versatile scaffold for the development of new antimicrobial agents. The diverse substitutions on the tetralone ring allow for the fine-tuning of activity against specific pathogens and provide a basis for structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

# Comparative Antimicrobial Activity of New Tetralone Compounds

The following tables summarize the in vitro antibacterial and antifungal activities of representative new tetralone compounds from recent studies.

Table 1: Antibacterial Activity of Novel Tetralone Derivatives (MIC in μg/mL)



Comp ound Class	Derivat ive	S. aureus	MRSA	E. coli	P. aerugi nosa	K. pneum oniae	A. bauma nnii	Refere nce
Aminog uanidin e- Tetralon e	2D	0.5	1	>32	>32	>32	>32	[1][2]
Functio nalized α- Tetralon e	2a	62.5	62.5	62.5	31.25	125	-	[5]
Functio nalized α- Tetralon e	2d	125	125	62.5	250	250	-	[5]
Indazoli ne Tetralon e	IZT 7	-	-	Potent	Potent	-	-	[7]
Indazoli ne Tetralon e	IZT 8	-	-	Potent	Potent	-	-	[7]
Indazoli ne Tetralon e	IZT 10	Potent	-	Potent	-	-	-	[7]
(2- (Pyridin yl)meth ylene)-1	3b	-	-	Active	Active	Active	-	[9]



tetralon e Chalco ne						
(2- (Pyridin yl)meth ylene)-1 - tetralon e Chalco ne	3f -		-	-	Active	[9]
(2- (Pyridin yl)meth ylene)-1 - tetralon e Chalco ne	5h -	75% inhibitio - n	-	-	-	[9]

Note: "-" indicates data not available. For IZT compounds, "Potent" indicates significant activity was observed, but specific MIC values were not provided in the source. For compound 5h, the value represents the percentage of growth inhibition.

Table 2: Antifungal Activity of Novel Tetralone Derivatives (MIC in μg/mL)



Compoun d Class	Derivativ e	C. albicans	A. niger	P. expansu m	C. neoforma ns	Referenc e
Functionali zed α- Tetralone	2a	-	125	>125	-	[5]
Functionali zed α- Tetralone	2b	-	>125	62.5	-	[5]
Functionali zed α- Tetralone	2c	-	125	62.5	-	[5]
Functionali zed α- Tetralone	2d	-	62.5	31.25	-	[5]
Indazoline Tetralone	IZT 10	Potent	-	-	-	[7]
(2- (Pyridinyl) methylene) -1-tetralone Chalcone	3e	-	-	-	Active	[9]
(2- (Pyridinyl) methylene) -1-tetralone Chalcone	3f	Active	-	-	-	[9]

Note: "-" indicates data not available. For IZT 10, "Potent" indicates significant activity was observed, but specific MIC values were not provided in the source. For compounds 3e and 3f, "Active" indicates activity was observed, but specific MIC values were not provided in the source.



#### **Experimental Protocols**

The antimicrobial activities of the new tetralone compounds were predominantly evaluated using standard broth microdilution and agar diffusion methods.

#### **Broth Microdilution Method**

This method was widely used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[2][5]

- Inoculum Preparation: Bacterial or fungal strains were cultured on appropriate agar plates.
   Colonies were then suspended in sterile saline or broth to a density corresponding to a 0.5
   McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Compound Preparation: The synthesized tetralone compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
- Incubation: The prepared inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
- MBC/MFC Determination: An aliquot from the wells showing no visible growth was subcultured onto agar plates. The plates were incubated for a further 18-24 hours. The MBC/MFC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

### **Agar Diffusion Method**

This method was employed for screening the antimicrobial activity of some tetralone derivatives.[7]

 Plate Preparation: A standardized microbial inoculum was uniformly spread over the surface of an appropriate agar medium in a Petri dish.

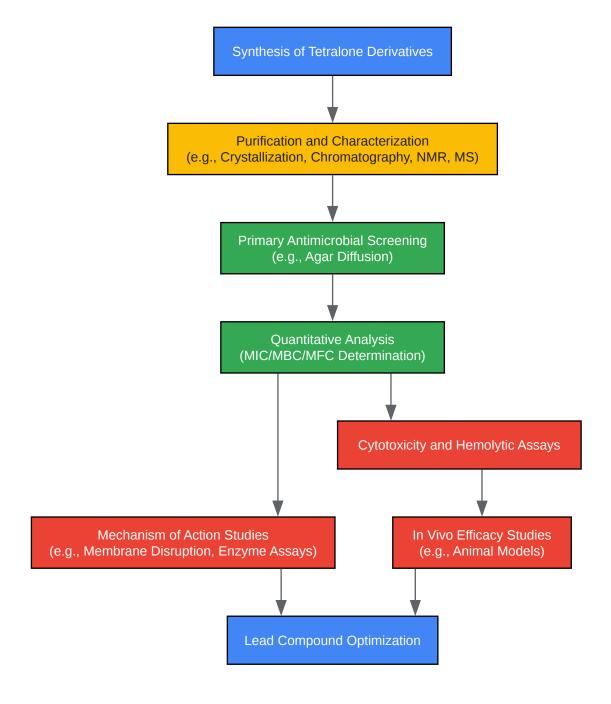


- Compound Application: Sterile paper discs impregnated with a known concentration of the test compound were placed on the agar surface.
- Incubation: The plates were incubated under suitable conditions for the test microorganism.
- Zone of Inhibition Measurement: The antibacterial or antifungal activity was determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disc.

### **Visualizing Synthesis and Evaluation Workflows**

The general process for the synthesis and antimicrobial evaluation of new tetralone compounds can be visualized as a structured workflow.





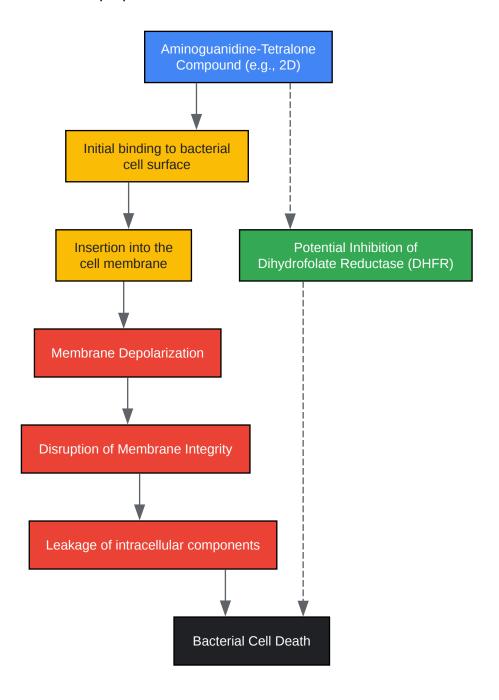
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Caption: General workflow for the synthesis and antimicrobial evaluation of new tetralone compounds.

## Proposed Mechanism of Action of Aminoguanidine-Tetralones



For the highly active aminoguanidine-tetralone derivatives, a multi-step mechanism targeting the bacterial cell has been proposed.



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Caption: Proposed mechanism of action for aminoguanidine-tetralone derivatives against bacteria.



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